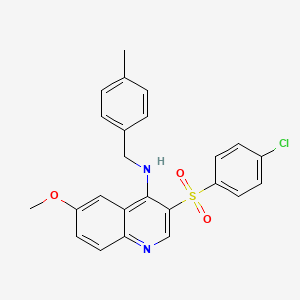

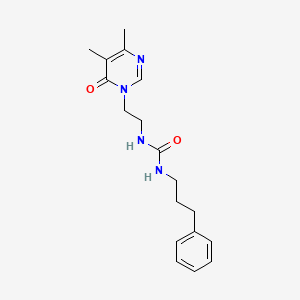

3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methylbenzyl)quinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

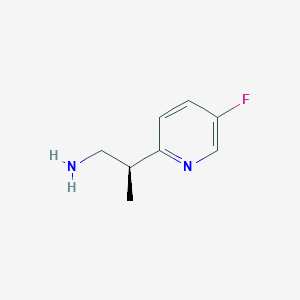

3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methylbenzyl)quinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives. It is commonly known as CQMA and has been widely studied for its potential use in scientific research.

科学的研究の応用

Synthesis and Structural Analysis

Several studies have been dedicated to the synthesis and structural analysis of compounds structurally related to “3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methylbenzyl)quinolin-4-amine”. For instance, the synthesis of novel quinoxaline sulfonamides with antibacterial activity was explored through the reaction of o-phenylene diamine with 2-bromoacetophenones, indicating the potential of sulfonamide derivatives in antibacterial applications (Alavi et al., 2017). This study highlights the chemical versatility and potential biological relevance of such compounds.

Antiviral and Antibacterial Activities

Compounds with structural features similar to the one have been synthesized and evaluated for their antiviral and antibacterial properties. A study by Chen et al. (2010) on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain anti-tobacco mosaic virus activity, underscoring the potential of sulfonamide derivatives in treating viral diseases (Chen et al., 2010).

Pro-apoptotic Effects in Cancer Cells

Research into the pro-apoptotic effects of new sulfonamide derivatives on cancer cells has shown promising results. One study synthesized compounds bearing the sulfonamide fragment and evaluated their in vitro anti-cancer activity against various cancer cell lines, revealing significant reductions in cell proliferation and induced mRNA expression of pro-apoptotic genes (Cumaoğlu et al., 2015).

Enzymatic Enhancers

Another application area for these compounds is as enzymatic enhancers. A study on substituted quinolinones synthesized under phase transfer catalysis conditions found that certain derivatives significantly enhanced the activity of α-amylase, suggesting their utility in biochemical and medical research (Abass, 2007).

Antioxidant Activity

Additionally, the antioxidant activity of selenium-containing quinolines has been investigated, highlighting the synthesis and evaluation of new derivatives for their antioxidant potential. These compounds exhibited significant antioxidant capacity in various assays, suggesting their potential utility in combating oxidative stress-related diseases (Bocchini et al., 2020).

作用機序

Target of Action

The compound, also known as 3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methylbenzyl)quinolin-4-amine, is a derivative of the quinoline family . Quinoline derivatives have shown promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562 and others . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .

Mode of Action

The compound interacts with its targets, primarily tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3), to exert its effects . These interactions lead to the promotion of apoptosis, DNA damage repair, and cell cycle arrest . This suggests that the compound may inhibit the growth of cancer cells by disrupting their normal cellular processes.

Biochemical Pathways

The compound affects the pathways associated with apoptosis, DNA repair, and cell cycle regulation . By interacting with its targets, the compound can disrupt these pathways, leading to the death of cancer cells and the inhibition of tumor growth .

Result of Action

The compound’s action results in the promotion of apoptosis, repair of DNA damage, and induction of cell cycle arrest in cancer cells . This leads to the inhibition of tumor growth and potentially the death of cancer cells .

特性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3S/c1-16-3-5-17(6-4-16)14-27-24-21-13-19(30-2)9-12-22(21)26-15-23(24)31(28,29)20-10-7-18(25)8-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFIKMQBESTRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2836049.png)

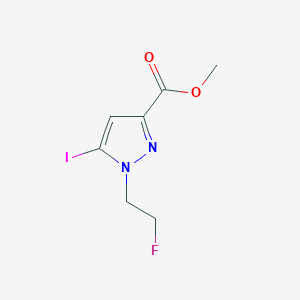

![2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide](/img/structure/B2836062.png)

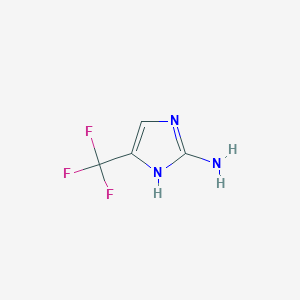

![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2836063.png)

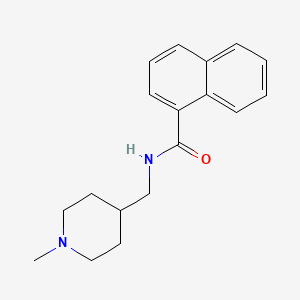

![1-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2836065.png)